4-(Hydroxymethyl)oxazolidin-2-one
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Overview
Description
4-(Hydroxymethyl)oxazolidin-2-one is a heterocyclic organic compound with the molecular formula C4H7NO3. It is a derivative of oxazolidinone, characterized by the presence of a hydroxymethyl group at the fourth position of the oxazolidinone ring.
Synthetic Routes and Reaction Conditions:
Tetraarylphosphonium Salt-Catalyzed Reactions: One of the methods for synthesizing this compound involves the reaction of glycidol with isocyanates in the presence of tetraarylphosphonium salts as catalysts.
Triazabicyclodecene Catalysis: Another method involves the synthesis from N-substituted glycidylcarbamates under triazabicyclodecene catalysis.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned catalytic processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxymethyl group is oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups, such as amines.
Substitution: The compound can participate in substitution reactions, where the hydroxymethyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines.
Mechanism of Action
Target of Action
The primary targets of 4-(Hydroxymethyl)oxazolidin-2-one are bacteria, specifically enterococci and staphylococci . This compound is part of the oxazolidin-2-one class of antibacterial agents, which have shown promising pharmacological activities .
Mode of Action
This compound interacts with its bacterial targets by inhibiting protein synthesis. It does this by binding to the peptidyl transferase center of the bacterial ribosome, which prevents the formation of a functional 70S-initiation complex that is essential for the bacterial translation process .
Biochemical Pathways
The action of this compound affects the protein synthesis pathway in bacteria. By inhibiting the formation of the 70S-initiation complex, it disrupts the translation process, preventing the bacteria from synthesizing essential proteins. This leads to the inhibition of bacterial growth .
Pharmacokinetics
As a member of the oxazolidin-2-one class of compounds, it is expected to have good oral bioavailability .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth. By preventing the synthesis of essential proteins, it disrupts the normal functioning of the bacteria, leading to their eventual death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that may interact with the compound, and the specific characteristics of the bacterial strain it is targeting .
Scientific Research Applications
4-(Hydroxymethyl)oxazolidin-2-one has a wide range of applications in scientific research:
Medicine: It serves as a scaffold for developing new pharmaceuticals, including antibiotics like linezolid.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced potency and reduced resistance potential.
Sutezolid: A derivative under investigation for its potential to treat tuberculosis.
Uniqueness: 4-(Hydroxymethyl)oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
4-(hydroxymethyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c6-1-3-2-8-4(7)5-3/h3,6H,1-2H2,(H,5,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXGFDVEUOGVFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15546-08-4 |
Source
|
Record name | 4-(hydroxymethyl)-1,3-oxazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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